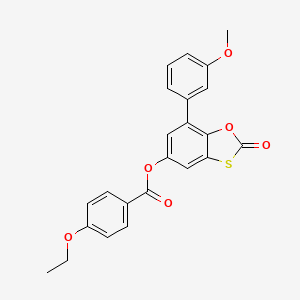
7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate: is a complex organic compound with the molecular formula C23H18O6S . This compound is characterized by the presence of a benzoxathiol ring system, which is fused with a methoxyphenyl group and an ethoxybenzoate moiety. The compound has a molecular weight of 422.45 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate typically involves multiple steps, including the formation of the benzoxathiol ring and subsequent functionalization. One common synthetic route involves the condensation of 3-methoxyphenylthiol with 2-hydroxybenzoic acid under acidic conditions to form the benzoxathiol ring. This intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzoxathiol ring and the ethoxybenzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxathiol and benzoate derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoxathiol ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the methoxyphenyl and ethoxybenzoate groups can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-methoxybenzoate
- 7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-hydroxybenzoate
- 7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chlorobenzoate
Comparison: Compared to its analogs, 7-(3-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C23H18O6S |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C23H18O6S/c1-3-27-16-9-7-14(8-10-16)22(24)28-18-12-19(15-5-4-6-17(11-15)26-2)21-20(13-18)30-23(25)29-21/h4-13H,3H2,1-2H3 |
Clé InChI |
NIFHYEGLNBVQND-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Fluoro-benzyl)-1-(4-fluoro-phenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14993572.png)
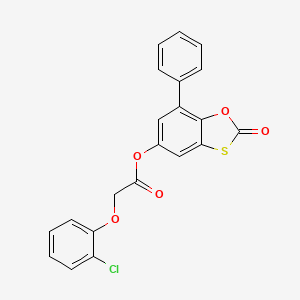
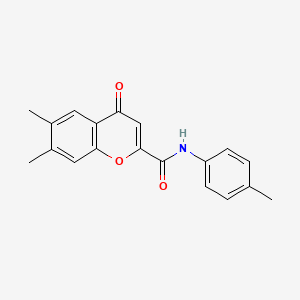
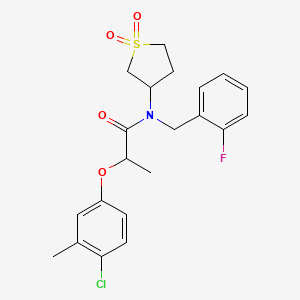
![7-{[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14993584.png)
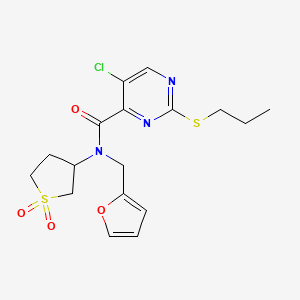
![1-(4-chlorophenyl)-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14993606.png)
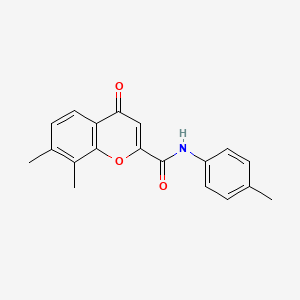
![2-[(2-Chloro-4-fluorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B14993621.png)
![N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylmethanesulfonamide](/img/structure/B14993628.png)
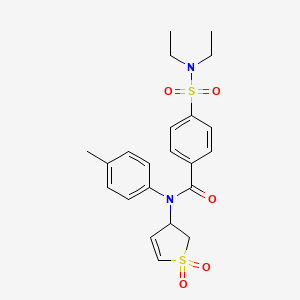
![4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B14993642.png)
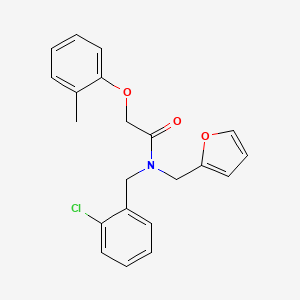
![Diethyl {2-(4-chlorobenzyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B14993647.png)
